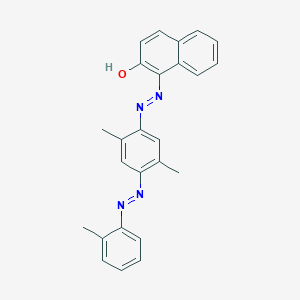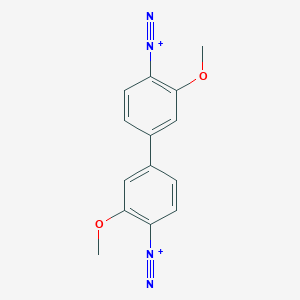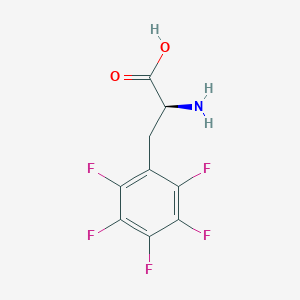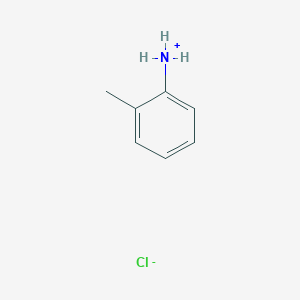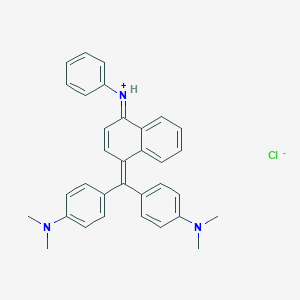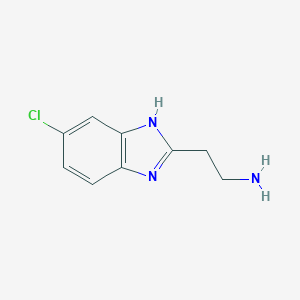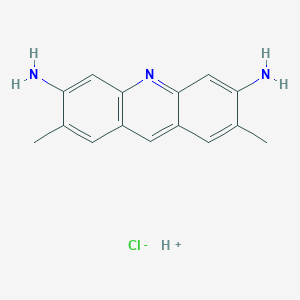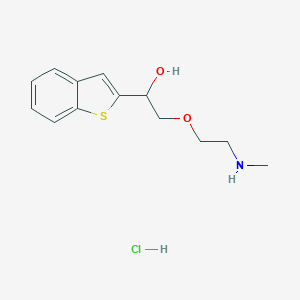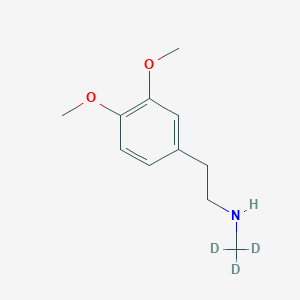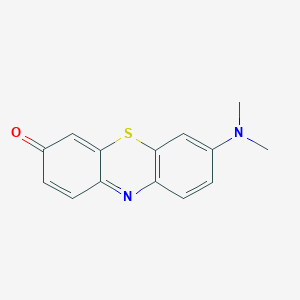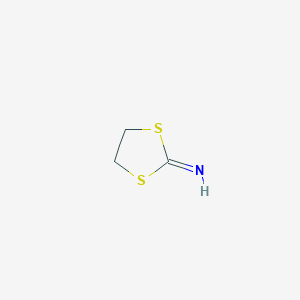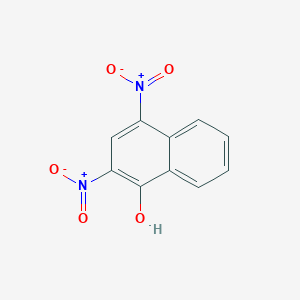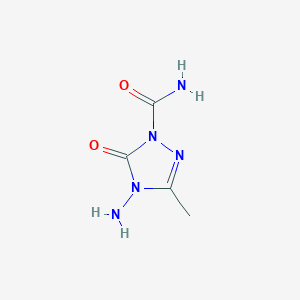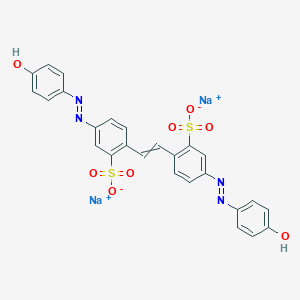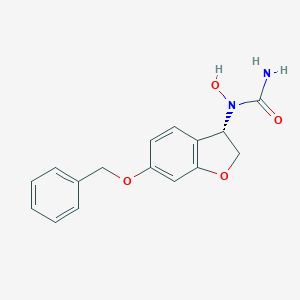
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as DBH, is a synthetic compound that has gained attention due to its potential as an anticancer agent. DBH belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is not fully understood. However, studies have suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea inhibits the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxyribonucleotide triphosphates (dNTPs) and subsequently, the inhibition of DNA synthesis and cell proliferation. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has anti-inflammatory and anti-angiogenic properties, which may contribute to its anticancer effects. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been found to inhibit the expression of various inflammatory cytokines and angiogenic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its relatively simple synthesis method. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also shown potent anticancer activity in various cancer cell lines and animal models. However, one limitation of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea as a combination therapy with other anticancer agents. In addition, the development of more efficient methods for the synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea and its analogs may lead to the discovery of more potent anticancer agents.
Conclusion
In conclusion, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is a promising anticancer agent that has shown potent antiproliferative activity against various cancer cell lines. Its relatively simple synthesis method and low toxicity in normal cells make it a promising candidate for cancer treatment. Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its mechanism of action, identifying its molecular targets, and developing more efficient methods for its synthesis.
Métodos De Síntesis
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-benzofurancarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine-O-sulfonic acid to obtain the desired product. The synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been studied extensively for its anticancer properties. It has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has shown promising results in inhibiting tumor growth in animal models.
Propiedades
Número CAS |
139149-55-6 |
|---|---|
Nombre del producto |
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea |
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |
InChI |
InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |
Clave InChI |
FYAQEFBDKOWIIL-CQSZACIVSA-N |
SMILES isomérico |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Otros números CAS |
139149-55-6 |
Sinónimos |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



